molecular formula C20H34 B3052790 2-Phenyltetradecane CAS No. 4534-59-2

2-Phenyltetradecane

Cat. No.: B3052790
CAS No.: 4534-59-2
M. Wt: 274.5 g/mol
InChI Key: GDFUGKICRHMMOT-UHFFFAOYSA-N
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Description

2-Phenyltetradecane is a chemical compound with the molecular formula C20H34 . It is also known by other names such as (1-Methyltridecyl)benzene, 2-Tetradecanylbenzene, and Tetradecane, 2-phenyl- . The average mass of this compound is 274.484 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a tetradecane chain, which is a long chain of 14 carbon atoms . The exact structure can be represented as C6H5(CH2)13CH3 .

Scientific Research Applications

PhenX Toolkit: Standardization in Genetic Studies

The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, provides a set of high-quality measures for genomic studies. This toolkit, which includes measures selected through a consensus process involving domain experts, aims to facilitate replication and validation across multiple studies. It serves as a valuable resource in genetic research, including studies that may involve compounds like 2-Phenyltetradecane (Hamilton et al., 2011).

Enhanced Oil Recovery and Surfactant Systems

This compound sulfonates, including variants like 1-phenyltetradecane sulfonate, are studied for their role in producing ultra-low interfacial tensions, a key mechanism in surfactant flooding for enhanced oil recovery. These studies explore the dynamic interfacial tension behavior and the effects of fatty acids on surfactant systems, offering insights for practical applications in oil recovery (Zhang et al., 2005).

Antibacterial Compounds from Endophytic Bacteria

Research has identified antibacterial compounds produced by Pseudomonas aeruginosa, including a compound with the structure (2E,5E)-phenyltetradeca-2,5-dienoate. This compound exhibits antibacterial activity and works by damaging bacterial cell walls, highlighting the potential of this compound derivatives in developing new antibacterial agents (Pratiwi et al., 2017).

Eco-Sustainable Synthesis and Anticancer Agents

2-Phenyl 1,3-benzodioxole derivatives, related to this compound, have been synthesized using eco-sustainable methods. These compounds show promise as anticancer, antibacterial agents, and DNA-binding agents, indicating a potential application in medicinal chemistry and drug development (Gupta et al., 2016).

Dynamic Interfacial Tension Studies in Surfactant Systems

Further studies on phenyltetradecane sulfonates have been conducted to understand their dynamic interfacial tension behaviors. These studies are crucial for designing formulations in surfactant flooding systems, a technique used in enhanced oil recovery (Ibrahim, 2007).

Properties

IUPAC Name

tetradecan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUGKICRHMMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863413
Record name (Tetradecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-59-2
Record name Benzene, (1-methyltridecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Tetradecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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